4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether oxygen to a pyrrolidine moiety. The pyrrolidine nitrogen is acylated with a 6-(trifluoromethyl)pyridine-3-carbonyl group, introducing a trifluoromethyl (CF₃) substituent and a ketone linkage. This structural architecture combines three distinct pharmacophoric elements:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly involved in hydrogen bonding and π-π interactions in drug-receptor binding.
- Trifluoromethylpyridine: A pyridine derivative with a CF₃ group, enhancing metabolic stability and lipophilicity.
Properties
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-2-1-10(7-20-12)14(23)22-6-4-11(8-22)24-13-3-5-19-9-21-13/h1-3,5,7,9,11H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLUMVENKWUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a novel organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3N5O2, with a molecular weight of approximately 392.37 g/mol. The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets or receptors in biological systems. Its structural components suggest potential inhibitory effects on various biological pathways, particularly those involving kinases and other signaling molecules.
In Vitro Studies
In vitro assays have demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant inhibition against cyclooxygenase (COX) enzymes. For instance, studies have shown that certain pyrimidine derivatives can inhibit COX-2 activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Pyrimidine Derivative A | COX-2 | 0.04 ± 0.01 |
| Pyrimidine Derivative B | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives possess anti-inflammatory properties, as evidenced by their performance in carrageenan-induced paw edema models. The effective doses (ED50) for several tested compounds were reported as follows:
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound 1 | 11.60 | Indomethacin | 9.17 |
| Compound 2 | 8.23 | Indomethacin | 9.17 |
| Compound 3 | 9.47 | Indomethacin | 9.17 |
These findings suggest that modifications in the pyrimidine structure can lead to enhanced anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in modulating the biological activity of pyrimidine derivatives. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been linked to increased potency against target enzymes .
Case Studies
- Human A-FABP Inhibition : A study focused on compounds based on the trifluoromethyl-pyrimidine scaffold showed low micromolar activity against human adipocyte fatty acid-binding protein (A-FABP), indicating potential therapeutic applications in metabolic disorders .
- Anticancer Activity : Another investigation into similar pyrimidine compounds revealed promising anticancer properties, particularly against colorectal cancer cell lines, suggesting that these compounds could be developed further for cancer treatment .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine exhibit promising anticancer properties. The presence of a pyrimidine ring and trifluoromethyl group enhances the compound's ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of this compound can effectively inhibit the activity of kinases associated with cancer proliferation, leading to reduced tumor cell viability .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may modulate neuroinflammatory pathways, which are critical in conditions like Alzheimer's disease and multiple sclerosis. The ability of this compound to cross the blood-brain barrier allows it to exert effects on neuronal cells, promoting cell survival and reducing apoptosis .
Pharmacological Applications
Combination Therapies
A notable application of this compound is in combination therapies for enhanced therapeutic efficacy. For example, in preclinical studies, this compound has been used alongside other pharmacological agents to improve treatment outcomes in cancer models by overcoming resistance mechanisms typically seen with monotherapy .
Targeting Specific Receptors
The unique structure of this compound allows it to selectively bind to certain receptors involved in various signaling pathways. For instance, its interaction with somatostatin receptors has been explored for potential applications in targeted radiotherapy, where radiolabeled compounds are used to deliver localized treatment to tumors .
Case Studies
Comparison with Similar Compounds
Core Scaffold Variations
- Target Compound vs. BK76306 : The replacement of pyrrolidine (5-membered) with piperidine (6-membered) in BK76306 increases steric bulk and alters conformational flexibility. Piperidine’s larger ring may enhance binding to deeper hydrophobic pockets in target proteins .
- Target Compound vs. BF36681 : BF36681 substitutes the pyridine-carbonyl group with a thiazole ring, introducing sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces). The 5-methoxy group on pyrimidine enhances electron-donating properties compared to the target’s unsubstituted pyrimidine .
Substituent Effects
- Trifluoromethyl (CF₃): Present in the target compound and BK76306, CF₃ improves metabolic stability and lipophilicity. In contrast, 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol lacks the pyrrolidine-pyridine linkage, reducing complexity but limiting scaffold diversity .
- BF36681’s 5-methoxy group may improve solubility compared to the target compound .
Functional Group Diversity
Research Findings and Pharmacological Implications
While direct biological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- BK76306 : Methyl groups likely improve oral bioavailability by increasing logP, but may reduce aqueous solubility. The piperidine ring could enhance binding to targets requiring extended hydrophobic interactions .
- 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol: The hydroxyl group may facilitate hydrogen bonding but increase susceptibility to glucuronidation, limiting metabolic stability compared to the target compound .
- Pyrazolopyrimidine Derivative : The fused ring system may improve affinity for kinases or GPCRs due to rigid planar geometry, but synthetic complexity could hinder scalability .
Q & A
Q. What are the key synthetic routes for 4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrimidine intermediate via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) using solvents like DMF or THF .
- Step 2 : Functionalization of the pyrrolidine ring. The trifluoromethylpyridine moiety is introduced via amide coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or acetonitrile .
- Step 3 : Etherification of the pyrrolidine-3-yloxy group with the pyrimidine core using base-mediated conditions (e.g., K₂CO₃ in DMSO) . Critical factors include catalyst selection (e.g., palladium for coupling steps) and solvent purity to avoid side reactions .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrimidine (δ 8.5–9.0 ppm), pyrrolidine (δ 2.5–4.0 ppm), and trifluoromethylpyridine (δ 7.5–8.5 ppm) .
- ¹⁹F NMR : Confirm the presence of the -CF₃ group (δ -60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅F₃N₄O₂: expected ~379.12) .
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (predicted logP ~2.5 via computational tools like MarvinSketch) .
- Metabolic Stability : Reduces oxidative degradation due to strong C-F bonds .
- Electron-Withdrawing Effects : Activates the pyridine ring for electrophilic substitutions, as seen in analogues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variation of Substituents : Replace -CF₃ with -CH₃, -Cl, or -OCH₃ to assess effects on target binding (e.g., enzyme inhibition) .
- Scaffold Modifications : Compare pyrrolidine with piperidine or azetidine rings to evaluate conformational flexibility .
- In Silico Docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinases) based on the pyrimidine-pyrrolidine scaffold .
Q. What experimental strategies resolve low yields in the final coupling step?
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura couplings .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to improve solubility .
- Temperature Gradients : Perform reactions at 50°C, 70°C, and reflux to identify optimal conditions .
Q. How can computational models predict the compound’s pharmacokinetic profile?
- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with GROMACS) to prioritize analogues for synthesis .
Q. What methods validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion for dehydrogenases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Western Blotting : Confirm downstream target modulation (e.g., phosphorylation levels in kinase pathways) .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : Literature reports varying yields (40–75%) for the pyrrolidine-pyrimidine coupling step. This may arise from differences in solvent drying (anhydrous vs. technical grade) or catalyst aging .
- Biological Activity Variability : Analogues with -CF₃ show 10-fold higher potency than -CH₃ in enzyme assays, but conflicting data in cell-based models suggest off-target effects. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Key Structural and Reaction Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
